molecular formula C4H3N3S2 B2620222 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile CAS No. 70391-06-9

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile

Cat. No.: B2620222
CAS No.: 70391-06-9
M. Wt: 157.21
InChI Key: WNKOOEPXWOVDIJ-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehyde, resulting in the formation of the desired product in a shorter time compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-amine
  • 5-(Methylsulfanyl)-1,3,4-oxadiazole-2-carbonitrile
  • 5-(Methylsulfanyl)-1,3,4-triazole-2-carbonitrile

Uniqueness

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S2/c1-8-4-7-6-3(2-5)9-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKOOEPXWOVDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

350 ml tetrahydrofuran were added dropwise upon stirring and cooling at a temperature between 0° and 5° C. to a solution of 20 ml titanium tetrachloride in 50 ml carbon tetrachloride. There were then added at first in batches 15.3 g of 5-methylthio-1,3,4-thiadiazole-2-carboxamide as obtained in Example 11, and thereafter within a period of 1 hour 50 ml triethylamine which had been taken up in 50 ml tetrahydrofuran. After addition of 50 ml water the reaction mixture was extracted with chloroform. The extract was dried on magnesium sulfate and the solvent was removed in a vacuum. The residue was taken up in acetic acid ethylester and filtrated off from the insoluble residue. The ester phase was then treated with activated carbon and finally concentrated to dryness in a vacuum.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
catalyst
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

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